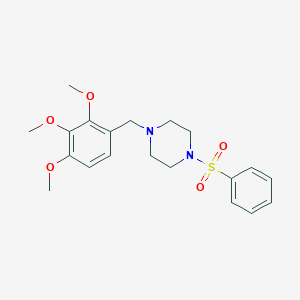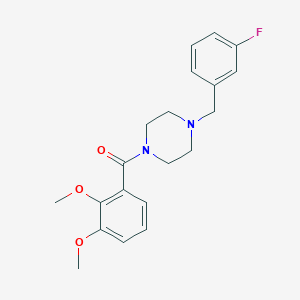
N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide, also known as CPP, is a chemical compound that has gained significant attention in the scientific research community. CPP is a synthetic compound that belongs to the class of piperazine derivatives and is used in various research applications due to its unique properties.
作用機序
N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide acts as a non-competitive antagonist of the NMDA receptor by binding to the receptor's ion channel and blocking the influx of calcium ions. This mechanism of action leads to a decrease in the excitatory neurotransmission and neuronal activity, which is beneficial in certain neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on the central nervous system. This compound administration leads to a decrease in the release of neurotransmitters such as glutamate and dopamine, which are involved in various neurological disorders. This compound also leads to a decrease in the activity of the NMDA receptor, which is beneficial in reducing the excitotoxicity and neurodegeneration associated with certain neurological disorders.
実験室実験の利点と制限
N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide is a potent and selective inhibitor of the NMDA receptor, making it a valuable tool for studying the role of the receptor in various neurological disorders. This compound has been shown to be effective in reducing the symptoms of certain neurological disorders in animal models. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy in certain experiments.
将来の方向性
N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide has the potential to be developed as a therapeutic agent for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Future research should focus on improving the solubility and stability of this compound to enhance its efficacy in vivo. Additionally, the development of this compound analogs with improved pharmacological properties could lead to the discovery of novel therapeutic agents for neurological disorders.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific research community due to its unique properties. This compound is a potent inhibitor of the NMDA receptor and is used in various research applications to study the role of the receptor in neurological disorders. This compound has various biochemical and physiological effects on the central nervous system and has the potential to be developed as a therapeutic agent for neurological disorders. Future research should focus on improving the pharmacological properties of this compound and developing novel analogs for therapeutic use.
合成法
N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide is synthesized by reacting 4-chloroaniline with 1-(4-methylpiperazin-1-yl)propan-2-ol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction takes place under anhydrous conditions and yields this compound as a white crystalline solid. The purity of the compound can be improved by recrystallization using a suitable solvent.
科学的研究の応用
N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide is used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. This compound is a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. This compound is used to study the role of the NMDA receptor in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
分子式 |
C14H20ClN3O |
|---|---|
分子量 |
281.78 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C14H20ClN3O/c1-17-8-10-18(11-9-17)7-6-14(19)16-13-4-2-12(15)3-5-13/h2-5H,6-11H2,1H3,(H,16,19) |
InChIキー |
LZOGQKAWICAXSB-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Cl |
正規SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-naphthylmethyl)piperazine](/img/structure/B249170.png)

![[4-(2,4-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249177.png)
![[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249178.png)
![1-(3-Chlorobenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249179.png)

![(3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanone](/img/structure/B249181.png)
![3-Cyclopentyl-1-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B249182.png)
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone](/img/structure/B249183.png)


![(4-Fluorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B249186.png)

